3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has a unique structure that combines a phenyl group, a tetrahydrocarbazole moiety, and a propanamide group, making it an interesting subject for chemical and pharmacological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone to form the tetrahydrocarbazole core. This intermediate can then be further functionalized to introduce the propanamide group.
-
Fischer Indole Synthesis
Reagents: Phenylhydrazine, cyclohexanone
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid
-
Functionalization
Reagents: 3-bromopropanoyl chloride, base (e.g., triethylamine)
Conditions: Room temperature, dichloromethane as solvent
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidation of the tetrahydrocarbazole moiety can lead to the formation of carbazole derivatives.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions, typically in ether solvents
Products: Reduction of the carbonyl group in the propanamide moiety can yield the corresponding amine.
-
Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine)
Conditions: Room temperature, solvent (e.g., dichloromethane)
Products: Halogenation of the phenyl group can lead to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Bromine, chlorine
Solvents: Dichloromethane, ether, water
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cellular pathways involved in inflammation or cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A simpler derivative with similar biological activities.
1-phenyl-2,3,4,9-tetrahydro-1H-carbazole: Another derivative with a phenyl group attached to the carbazole core.
3-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-carbazole: A halogenated derivative with potential for further functionalization.
Uniqueness
3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is unique due to the presence of both a phenyl group and a propanamide moiety, which may confer distinct biological activities and chemical reactivity compared to other carbazole derivatives. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C21H22N2O |
---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |
InChI |
InChI=1S/C21H22N2O/c24-20(14-13-15-7-2-1-3-8-15)22-19-12-6-10-17-16-9-4-5-11-18(16)23-21(17)19/h1-5,7-9,11,19,23H,6,10,12-14H2,(H,22,24) |
InChI-Schlüssel |
GGIJBHMLDLOWHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.